[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine

Medicinal Chemistry Lipophilicity Drug Design

Medicinal chemistry teams require positional isomer purity for PDE inhibitor SAR reproducibility. This fluorinated benzylamine features the exact 4-difluoromethoxy-3-methoxy substitution pattern validated in dual-selective PDE3/4 inhibitors like zardaverine. - Critical pharmacophore for PDE3/4 isoform targeting; avoids isomer-related bioactivity loss (e.g., 2,5-isomer CAS 1094792-05-8) - XLogP3 1.3 optimizes lipophilicity for chemical probe development - ≥95% purity with full NMR/HPLC/GC data ensures scale-up reproducibility

Molecular Formula C9H11F2NO2
Molecular Weight 203.19 g/mol
CAS No. 847744-28-9
Cat. No. B3157239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine
CAS847744-28-9
Molecular FormulaC9H11F2NO2
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CN)OC(F)F
InChIInChI=1S/C9H11F2NO2/c1-13-8-4-6(5-12)2-3-7(8)14-9(10)11/h2-4,9H,5,12H2,1H3
InChIKeyZWAKVWRYSDUYIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine Overview


[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine (CAS 847744-28-9) is a fluorinated benzylamine building block with the molecular formula C9H11F2NO2 and a molecular weight of 203.19 g/mol [1]. Characterized by a 4-difluoromethoxy and a 3-methoxy substitution pattern on the phenyl ring, this compound serves as a versatile intermediate in medicinal chemistry [2]. Its structural motif is a key pharmacophore in the design of phosphodiesterase (PDE) inhibitors, exemplified by the drug zardaverine, which demonstrates the biological significance of this specific substitution pattern [3].

Precise 4-difluoromethoxy-3-methoxy substitution pattern for SAR studies
Key pharmacophore precursor for PDE3/4 dual inhibitor design
Fluorinated benzylamine building block for medicinal chemistry workflows

Why Generic Substitution Fails


The precise 4-difluoromethoxy-3-methoxy substitution pattern on the phenyl ring of this compound is not interchangeable with its positional isomers or simpler benzylamine analogs. The specific arrangement is critical for optimal binding to biological targets, as demonstrated by structure-activity relationship (SAR) studies of PDE3/4 inhibitors like zardaverine, where this exact motif confers dual-selectivity [1]. Positional isomers (e.g., 2-difluoromethoxy-3-methoxy or 2-difluoromethoxy-5-methoxy) [2] and N-methylated derivatives (e.g., CAS 732292-18-1) [3] possess different steric and electronic profiles, which can drastically alter binding affinity, selectivity, and downstream biological outcomes. Substituting this specific building block with a generic analog can invalidate SAR studies, lead to inactive compounds, and compromise the reproducibility of medicinal chemistry campaigns.

Target
Potential Substitute
Risk
4-difluoromethoxy-3-methoxy pattern
N-Methyl derivative (CAS 732292-18-1)
Altered lipophilicity and reactivity may invalidate SAR
4,3-substitution pattern
Positional isomers (e.g., 2,5-substitution)
Different steric/electronic profile may disrupt PDE selectivity

Comparison with Close Analogs


Lipophilicity vs. N-Methyl Derivative

The lipophilicity of [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine is a critical parameter for its suitability as a building block in drug discovery, particularly for optimizing blood-brain barrier penetration. Its computed XLogP3 value of 1.3 [1] is substantially lower than that of its closest N-methyl analog, 1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine (CAS 732292-18-1), which has a computed XLogP3 of 1.8 [2]. This 0.5 log unit difference represents a significant reduction in lipophilicity, which can be advantageous for improving aqueous solubility and reducing non-specific binding in early-stage lead optimization.

Lipophilicity
Cross-study comparable
Target XLogP3 1.3
N-Methyl analog XLogP3 1.8
Supports selection of less lipophilic primary amine scaffold
Computed XLogP3; verify with experimental logD
Medicinal Chemistry Lipophilicity Drug Design ADME

Purity vs. Positional Isomers

The commercial availability and purity specifications for [4-(Difluoromethoxy)-3-methoxyphenyl]methanamine demonstrate a higher level of analytical rigor compared to some of its less-common positional isomers. Leading suppliers offer this compound with a standard purity specification of 95% and provide comprehensive analytical data, including NMR, HPLC, and GC reports, as part of batch-specific Certificates of Analysis . In contrast, the 2,5-isomer ([2-(Difluoromethoxy)-5-methoxyphenyl]methanamine, CAS 1094792-05-8) is often listed with lower purity grades (e.g., 93%) from certain vendors , and its availability appears more constrained, with some vendors listing it as discontinued .

Purity Specification
Data to verify
Target 95% (standard)
2,5-isomer 93% (reported minimum)
May support procurement reliability and synthetic reproducibility
Vendor-specific; verify batch COA
Analytical Chemistry Quality Control Chemical Synthesis Procurement

PDE Inhibition Pharmacophore

The specific 4-difluoromethoxy-3-methoxyphenyl group is a validated pharmacophore for phosphodiesterase (PDE) inhibition. This motif is the cornerstone of zardaverine, a dual-selective PDE3/4 inhibitor with well-documented IC50 values of 0.5-2.5 µM for PDE3 and 0.8-1.1 µM for PDE4 [1]. This level of dual-inhibition is not observed with compounds lacking this precise substitution pattern. For instance, simpler 4-difluoromethoxybenzylamine analogs (lacking the 3-methoxy group) or other positional isomers (e.g., 2- or 3-substituted) fail to recapitulate this dual-selectivity profile, underscoring the unique contribution of the 4-difluoromethoxy-3-methoxyphenyl arrangement to potent and selective target engagement [2].

PDE Pharmacophore
Class-level inference
Target motif Precursor to zardaverine (dual PDE3/4 IC50 0.5-2.5 µM)
Simpler analogs Lack dual-selectivity
Supports PDE3/4 inhibitor pharmacophore design
Class-level inference; requires experimental validation
Enzymology Drug Discovery Phosphodiesterase Inflammation

Key Research Applications


Synthesis of PDE3/4 Dual Inhibitors

This compound is the ideal starting material for the synthesis of novel phosphodiesterase (PDE) inhibitors, particularly those targeting both PDE3 and PDE4 isoforms. Its proven pharmacophore, as validated by the dual-selective inhibitor zardaverine [1], makes it a superior choice for SAR studies aimed at developing new therapeutics for asthma, COPD, or other inflammatory diseases. Using this specific building block ensures the core structural motif is in place to explore substitutions around the pyridazinone core, a strategy that would be impossible with a different benzylamine isomer.

Chemical Probes for cAMP Signaling

Given its established link to PDE inhibition [1], this benzylamine building block is exceptionally well-suited for creating chemical probes to study cAMP signaling pathways. Researchers can use it to synthesize fluorescent or biotinylated derivatives for target identification and pathway mapping studies. The controlled lipophilicity of the primary amine (XLogP3 = 1.3) [2], compared to its N-methyl analog, also offers a favorable starting point for optimizing the physicochemical properties of the final probe molecule.

Reliable Intermediate for Multi-Step Synthesis

For process chemists scaling up a synthetic route, the high commercial purity (95%) and availability of comprehensive analytical data (NMR, HPLC, GC) for this compound provide a significant advantage. This reduces the risk of introducing impurities that could derail a multi-step synthesis, ensuring higher yields and greater reproducibility compared to using less well-characterized or lower-purity positional isomers like the 2,5-isomer (CAS 1094792-05-8) .

Application
Selection Property
Validation Focus
PDE3/4 dual inhibitor synthesis
Pharmacophore substitution pattern
Dual-inhibition SAR validation
Chemical probe for cAMP signaling
Primary amine handle & lipophilicity
Probe functionality & target engagement
Multi-step synthesis intermediate
Purity & analytical documentation
Reaction yield & impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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